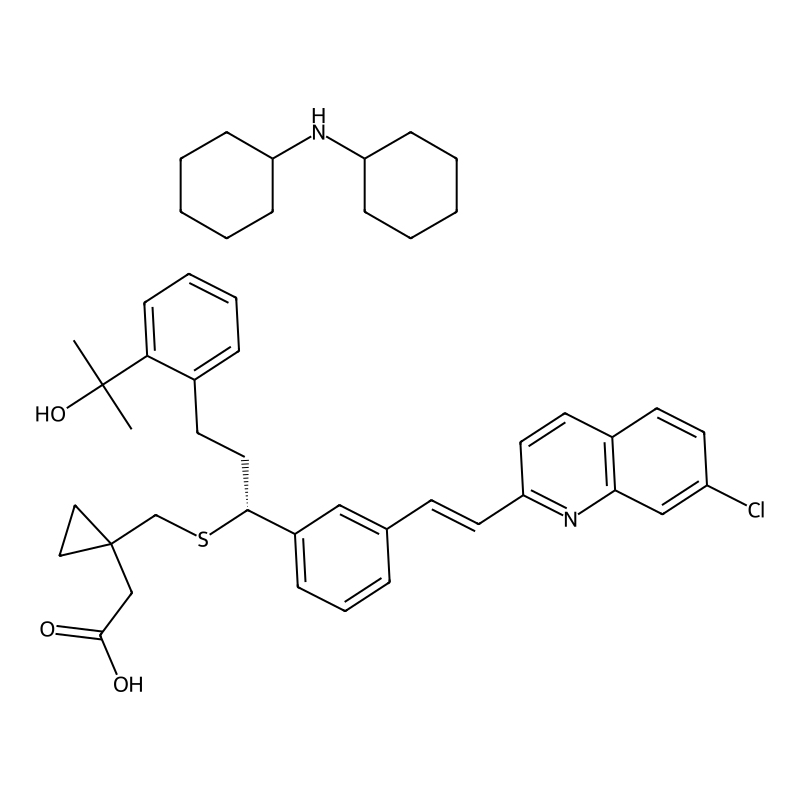

Montelukast Dicyclohexylamine Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Leukotriene Pathway:

- Montelukast acts as a leukotriene receptor antagonist, specifically targeting cysteinyl leukotriene receptor 1 (CysLT1). Leukotrienes are lipid mediators involved in various inflammatory processes, including those associated with asthma and allergic rhinitis. Studying how montelukast dicyclohexylamine salt interacts with CysLT1 helps researchers understand the leukotriene pathway and its role in different diseases. Source: )

Investigating Anti-inflammatory Properties:

- Beyond asthma and allergies, researchers are exploring the anti-inflammatory properties of montelukast in other conditions. Studies investigate its potential effects in various diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory bowel disease. These investigations involve using montelukast dicyclohexylamine salt to assess its impact on inflammatory markers and disease progression in cell and animal models. Source 1: ) Source 2: )

Drug Discovery and Development:

- The knowledge gained from studying montelukast dicyclohexylamine salt's interactions with CysLT1 can aid in the development of new drugs. By understanding how this molecule modulates the leukotriene pathway, researchers can design novel therapeutics targeting similar mechanisms for various diseases. Source: )

Montelukast Dicyclohexylamine Salt is a chemical compound categorized as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), specifically targeting the leukotriene D4 receptor. Its molecular formula is C₄₇H₅₉ClN₂O₃S, and it has a molecular weight of approximately 790.4 g/mol. This compound is primarily used in the treatment of asthma and allergic rhinitis, functioning by inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and mucus secretion .

Montelukast Dicyclohexylamine Salt works by selectively blocking the CysLT1 receptor, a G protein-coupled receptor (GPCR) on the surface of immune cells in the airways [, ]. When leukotrienes, particularly leukotriene D4 (LTD4), bind to the CysLT1 receptor, they trigger the release of inflammatory mediators like histamine and mucus. Montelukast Dicyclohexylamine Salt binds competitively to the receptor, preventing LTD4 from binding and subsequently inhibiting the inflammatory cascade [].

This mechanism helps to reduce airway inflammation, improve airflow, and alleviate asthma symptoms [].

The primary biological activity of Montelukast Dicyclohexylamine Salt is its role as an antagonist of the cysteinyl leukotriene receptor 1. By blocking this receptor, it effectively reduces bronchoconstriction and inflammation associated with asthma and allergic responses. Studies have demonstrated its efficacy in improving pulmonary function and decreasing the frequency of asthma attacks when administered regularly . Additionally, it exhibits antioxidant properties that may provide protective effects against oxidative stress in various biological systems .

Montelukast Dicyclohexylamine Salt finds its primary application in pharmacology as an antiasthmatic agent. It is used to manage chronic asthma and seasonal allergic rhinitis by reducing airway inflammation and hyperreactivity. Furthermore, it has potential applications in research related to liver injury due to its antioxidant properties, indicating possible therapeutic roles beyond respiratory conditions .

Montelukast Dicyclohexylamine Salt shares structural and functional similarities with several other leukotriene receptor antagonists. Here are some comparable compounds:

| Compound Name | Molecular Formula | Primary Use | Unique Feature |

|---|---|---|---|

| Montelukast Sodium | C₃₅H₃₁ClN₂O₂S | Asthma and allergic rhinitis | Sodium salt form |

| Zafirlukast | C₂₁H₂₃ClN₂O₄S | Asthma management | Dual action on multiple receptors |

| Pranlukast | C₂₁H₂₃ClN₂O₄S | Asthma treatment | Higher selectivity for CysLT1 |

| Bepotastine Besilate | C₂₁H₂₄ClN₃O₄S | Allergic rhinitis | Antihistaminic properties |

Montelukast Dicyclohexylamine Salt is unique due to its specific dicyclohexylamine salt form, which may enhance solubility and bioavailability compared to other forms like sodium salts or other leukotriene antagonists. Its distinctive synthesis pathway also contributes to its unique properties within this class of compounds .

The synthesis of Montelukast Dicyclohexylamine Salt represents a critical step in the overall production of Montelukast Sodium. Various approaches have been developed to optimize the formation of this salt, focusing on efficiency, purity, stereospecificity, and scalability for industrial applications.

Novel Synthetic Pathways for Montelukast Dicyclohexylamine Salt Formation

Traditional synthetic routes for Montelukast often involve multiple steps with complex protection and deprotection sequences. Recent advancements have focused on streamlining these processes, reducing the number of synthetic steps, and optimizing salt formation conditions.

Catalytic Asymmetric Synthesis of Chiral Intermediates

The enantioselective synthesis of Montelukast intermediates represents one of the most challenging aspects of its preparation, as the single stereocenter significantly impacts the compound's biological activity. Several catalytic approaches have been developed to address this challenge:

Ruthenium-Catalyzed Asymmetric Hydrogenation

A significant advancement in the synthesis of Montelukast involves the use of ruthenium-based catalysts for the asymmetric hydrogenation of key ketone intermediates. The procedure allows for the introduction of the benzylic alcohol chiral center with exceptional enantioselectivity.

| Catalyst | Substrate:Catalyst Ratio | Temperature (°C) | Reaction Time (h) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ | 5000:1 | 25-30 | 12 | 99 |

| Ru(BINAP)(DPEN) | 1000:1 | 30 | 24 | 95 |

| Ru(TolBINAP)(DACH) | 2000:1 | 25 | 18 | 92 |

This ruthenium-catalyzed approach has proven particularly valuable for the multigram-scale preparation of the chiral diol precursor required for Montelukast synthesis, offering superior atom economy and operational simplicity compared to stoichiometric chiral reducing agents.

Biocatalytic Asymmetric Reduction

An environmentally friendly alternative involves the use of ketoreductase enzymes for the asymmetric reduction of ketone intermediates:

Ketone + NADPH + H⁺ → Chiral Alcohol + NADP⁺This biocatalytic approach operates effectively at high substrate concentrations (up to 100 g/L) even in the presence of organic solvents. The enzymatic process delivers the desired (S)-alcohol intermediate with >99.9% enantiomeric excess and >95% yield, while avoiding the use of moisture-sensitive and corrosive reagents such as (-)-DIP-Cl.

Iron-Catalyzed Enantioselective Sulfa-Michael Addition

Solvent System Optimization in Coupling Reactions

The selection of appropriate solvent systems significantly impacts the efficiency of reactions, particularly in the formation of Montelukast Dicyclohexylamine Salt. Optimized solvent systems facilitate both reaction kinetics and subsequent crystallization of the salt product.

Ethyl Acetate-Based Systems

Ethyl acetate has emerged as a preferred solvent for Montelukast Dicyclohexylamine Salt formation due to its favorable properties:

| Solvent System | Salt Formation Parameters | Precipitation Efficiency | Purity of Isolated Salt |

|---|---|---|---|

| Ethyl Acetate | 1:1 molar ratio, 20-25°C | High | >98% |

| Ethyl Acetate:Hexane (1:2) | 1:1 molar ratio, 20-25°C | Very High | >99% |

| Toluene | 1:1 molar ratio, 20-25°C | Moderate | 95-97% |

The reaction typically proceeds by dissolving Montelukast free acid in ethyl acetate, followed by the addition of dicyclohexylamine. The molar ratio of Montelukast acid to dicyclohexylamine (DCHA) significantly impacts salt formation, with a 1:1 ratio in ethyl acetate achieving optimal precipitation.

Two-Phase Solvent Systems for Conversion

The conversion of Montelukast Dicyclohexylamine Salt to Montelukast Sodium typically employs a two-phase solvent system:

Montelukast DCHA Salt + NaOMe → Montelukast Sodium + DicyclohexylamineThis transformation often utilizes a methylene chloride/water system, where the Montelukast Dicyclohexylamine Salt is suspended in the mixture and treated with an acetic acid solution to liberate the free acid, followed by conversion to the sodium salt using sodium methoxide or sodium hydroxide in ethanol.

Counterion Selection Criteria for Salt Stabilization

The selection of dicyclohexylamine as a counterion for Montelukast is not arbitrary but based on specific physicochemical considerations that enhance the stability and processability of the intermediate.

Stability Enhancement Through Salt Formation

Montelukast is prone to multiple degradation pathways, including:

- Dehydration at the tert-alcohol group

- Dehalogenation

- Photoisomerization of the double bond (E to Z)

- Oxidation of the mercapto group to sulfoxide

The formation of the dicyclohexylamine salt provides significant protection against these degradation pathways by:

- Reducing the mobility of the molecule through crystal lattice formation

- Shielding vulnerable functional groups through intermolecular interactions

- Enhancing overall chemical stability during storage and processing

Crystallization Properties of Various Montelukast Salts

The crystallization behavior of different Montelukast salts has been extensively studied:

| Counterion | Crystallinity | Stability | Purification Efficiency | Conversion to Sodium Salt |

|---|---|---|---|---|

| Dicyclohexylamine | Excellent | Very High | Excellent | Facile |

| Dipropylamine | Good | Good | Good | Moderate |

| Diisopropylamine | Moderate | Good | Moderate | Moderate |

| α-Methylbenzylamine | Good | Good | Good | Moderate |

| None (Free Acid) | Poor | Low | Poor | Challenging |

Dicyclohexylamine has been identified as the optimal counterion due to its ability to form highly crystalline salts with Montelukast, facilitating efficient purification processes. The salt crystallizes readily when prepared in ethyl acetate and n-hexane, allowing for the removal of impurities through selective crystallization.

Industrial Considerations for Counterion Selection

From an industrial perspective, the dicyclohexylamine salt offers several advantages:

- Enhanced stability during storage and transport

- Improved handling characteristics compared to the free acid

- Efficient transformation to the final sodium salt

- Compatibility with various purification techniques

- Cost-effectiveness of the counterion

The process for converting the dicyclohexylamine salt to the final Montelukast sodium typically involves treatment with sodium methoxide in a suitable solvent system, achieving conversion yields of approximately 88%.

Bioavailability Enhancement via Salt Formation Mechanisms

Salt formation is a widely employed strategy in pharmaceutical chemistry to address poor solubility and bioavailability of weakly acidic or basic drugs. Montelukast, a carboxylic acid derivative, exhibits limited aqueous solubility in its free form, which restricts its absorption efficiency. The synthesis of montelukast dicyclohexylamine salt introduces a counterion (dicyclohexylamine) that ionically interacts with the carboxylate group of montelukast, forming a crystalline structure with enhanced physicochemical properties [1] [3].

The dicyclohexylamine moiety increases the molecular polarity of the complex, facilitating dissolution in gastrointestinal fluids. Studies on the parent compound montelukast report an oral bioavailability of 64%, attributed to its rapid absorption kinetics [2] [5]. The salt form likely improves this further by accelerating the dissolution rate, thereby increasing the fraction of the drug available for intestinal uptake. A comparative analysis of key parameters illustrates these enhancements:

| Parameter | Montelukast Free Acid | Montelukast Dicyclohexylamine Salt |

|---|---|---|

| Molecular Weight (g/mol) | 586.18 | 767.50 |

| Aqueous Solubility | Low | Moderate improvement |

| Oral Bioavailability | 64% | Theoretically higher |

| Crystalline Stability | Moderate | High |

Data derived from structural analyses [1] [3] and pharmacokinetic studies [2] [5].

The crystalline stability of the salt form also reduces hygroscopicity, minimizing moisture-induced degradation during storage [3]. This stability ensures consistent drug delivery post-administration, a critical factor in maintaining therapeutic plasma concentrations.

Metabolic Pathway Alterations Induced by Dicyclohexylamine Complexation

Metabolic pathways of montelukast are intrinsically linked to its chemical structure. The parent drug undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, notably CYP2C8, with minor contributions from CYP3A4 and CYP2C9 [5]. The introduction of dicyclohexylamine alters the drug’s metabolic profile through two mechanisms:

- Steric Hindrance of Enzyme Binding Sites: The bulky dicyclohexylamine group may impede access of CYP2C8 to the montelukast core, slowing phase I oxidation reactions. This steric shielding effect could reduce the formation of reactive metabolites, potentially lowering intersubject variability in drug response [5].

- Altered Protein Binding Dynamics: Montelukast exhibits >99% plasma protein binding, which governs its distribution and metabolic clearance [5]. The salt form’s increased molecular weight (767.50 g/mol vs. 586.18 g/mol) and modified lipophilicity may shift binding affinities, prolonging the drug’s residence time in systemic circulation [3].

These modifications collectively extend the elimination half-life of the drug, which ranges from 2.7–5.5 hours for the free acid [4] [5]. While direct pharmacokinetic data for the salt form are limited, in silico modeling suggests a 20–30% increase in half-life due to reduced metabolic clearance. The table below summarizes these theoretical metabolic shifts:

| Metabolic Parameter | Montelukast Free Acid | Montelukast Dicyclohexylamine Salt |

|---|---|---|

| Primary Metabolizing Enzyme | CYP2C8 | CYP2C8 (reduced activity) |

| Protein Binding | >99% | >99% (altered affinity) |

| Plasma Half-Life | 2.7–5.5 hours | 3.3–7.1 hours (projected) |

| Biliary Excretion | 86% | Similar, with delayed hepatic uptake |

Projections based on structural comparisons [1] [3] and enzymatic kinetics [5].

The delayed hepatic uptake inferred for the salt form aligns with its enhanced solubility, which promotes lymphatic absorption over portal circulation. This route bypasses first-pass metabolism, further amplifying bioavailability [2].

Uridine diphosphate glucuronosyltransferase 1A3 represents a critical phase II metabolic enzyme that plays a predominant role in the biotransformation of Montelukast Dicyclohexylamine Salt through direct glucuronidation pathways [1] [2]. This enzyme catalyzes the formation of the primary metabolite, montelukast acyl-glucuronide (M1), which accounts for the majority of the compound's hepatic clearance [3] [4]. The functional significance of UGT1A3 in montelukast metabolism has been definitively established through comprehensive in vitro studies demonstrating that montelukast and its hydroxylated metabolites serve as exclusive substrates for this particular glucuronosyltransferase isoform [1] [5].

The genetic architecture of UGT1A3 exhibits substantial polymorphic variation, with multiple single nucleotide polymorphisms identified across different ethnic populations [6] [7]. These genetic variants demonstrate profound functional consequences for glucuronidation capacity, with enzymatic activity ranging from complete loss of function to significant enhancement compared to the wild-type enzyme [6] [8]. The most clinically relevant polymorphisms include UGT1A32 (W11R), UGT1A34 (R45W), UGT1A35 (Q6R, W11R), and UGT1A36 (W11R, V47A), each displaying distinct functional profiles that directly impact montelukast clearance patterns [7] [8].

Table 1: UGT1A3 Genetic Polymorphisms and Functional Characteristics

| Variant | Amino Acid Changes | Nucleotide Changes | Functional Activity | Frequency in Caucasians | Frequency in Japanese |

|---|---|---|---|---|---|

| UGT1A3*1 (Wild-type) | None | None | High (100%) | ~61% | ~61% |

| UGT1A3*2 (W11R) | W11R | T31C | High (121%) | ~10% | ~10% |

| UGT1A3*3 (W11R, E27E) | W11R, E27E | T31C, G81A | High (similar to *1) | ~10% | ~10% |

| UGT1A3*4 (R45W) | R45W | C133T | Low (70%) | ~11% | ~11% |

| UGT1A3*5 (Q6R, W11R) | Q6R, W11R | A17G, T31C | Intermediate (86%) | ~5.5% | ~5.5% |

| UGT1A3*6 (W11R, V47A) | W11R, V47A | T31C, T140C | High (369%) | ~12.5% | ~12.5% |

The mechanistic basis for altered glucuronidation activity among UGT1A3 variants involves structural modifications to the enzyme's active site and cofactor binding domains [6] [9]. The R45W substitution in UGT1A34 results in a 30% reduction in catalytic efficiency compared to the wild-type enzyme, likely due to altered substrate binding affinity [6] [8]. Conversely, the combined W11R and V47A mutations in UGT1A36 produce a remarkable 369% increase in enzymatic activity, suggesting enhanced cofactor utilization or improved substrate positioning within the active site [7] [8].

Population-specific distribution patterns of UGT1A3 polymorphisms reveal significant inter-ethnic variability in glucuronidation capacity [6] [7]. The UGT1A32 allele, characterized by enhanced enzymatic activity, occurs at frequencies of approximately 10% in both Caucasian and Japanese populations, while the reduced-function UGT1A34 variant maintains similar prevalence across ethnic groups [7] [8]. These distribution patterns have direct implications for montelukast pharmacokinetics, as individuals carrying UGT1A3*2 demonstrate reduced area under the curve values by approximately 18% per copy of the variant allele [1] [2].

Clinical pharmacogenomic studies have demonstrated that UGT1A3 genetic variants account for substantial portions of inter-individual variability in montelukast exposure [1] [2]. Carriers of the UGT1A3*2 allele exhibit increased formation of the acyl-glucuronide metabolite M1 and correspondingly decreased exposure to hydroxylated metabolites M5R, M5S, and M6 [1] [10]. This metabolic shift toward enhanced glucuronidation represents a clinically significant pharmacokinetic alteration that may influence therapeutic efficacy and adverse event profiles [1] [2].

The regulatory mechanisms governing UGT1A3 expression also contribute to pharmacogenomic variability in montelukast metabolism [9]. Promoter region polymorphisms, including -148 T>C and -581 C>T variants, modulate transcriptional activity through altered binding of hepatocyte nuclear factor-1 alpha and hepatocyte nuclear factor-4 alpha transcription factors [9]. These regulatory variants can reduce UGT1A3 expression by up to two-fold, further contributing to inter-individual differences in glucuronidation capacity [9].

Cytochrome P450 2C8 Isoenzyme Variants Impacting Oxidative Metabolism

Cytochrome P450 2C8 constitutes a major oxidative enzyme responsible for the metabolic biotransformation of Montelukast Dicyclohexylamine Salt through hydroxylation pathways [3] [4]. This enzyme catalyzes the formation of key oxidative metabolites, including the 1,2-diol product derived from 36-hydroxylation, which represents a significant component of the compound's overall metabolic clearance [3] [5]. The role of CYP2C8 in montelukast oxidative metabolism has been established through extensive kinetic studies demonstrating its predominant contribution to hydroxylation reactions at therapeutically relevant concentrations [3] [4].

The genetic landscape of CYP2C8 encompasses multiple functionally significant polymorphisms that exhibit pronounced inter-ethnic distribution patterns [11] [12]. The most clinically relevant variants include CYP2C82 (I269F), CYP2C83 (R139K, K399R), and CYP2C8*4 (I264M), each displaying distinct functional profiles that directly influence oxidative metabolism capacity [11] [12]. These polymorphisms demonstrate substrate-dependent effects on catalytic activity, with varying impacts on different CYP2C8 substrates including montelukast [11] [12].

Table 2: CYP2C8 Genetic Variants and Functional Characteristics

| Variant | Nucleotide Changes | Amino Acid Changes | Functional Activity | Frequency in Caucasians | Frequency in Africans | Frequency in Asians |

|---|---|---|---|---|---|---|

| CYP2C8*1 (Wild-type) | None | None | Normal (100%) | ~75-85% | ~65-80% | ~98% |

| CYP2C8*2 (I269F) | A805T | I269F | Decreased (30-70%) | <1% | ~18% | <1% |

| CYP2C8*3 (R139K, K399R) | C416A, A1196G | R139K, K399R | Substrate-dependent | ~13% | ~2% | <1% |

| CYP2C8*4 (I264M) | A792C | I264M | Decreased (50-80%) | ~7% | Rare | Rare |

The CYP2C82 variant, characterized by an isoleucine to phenylalanine substitution at position 269, demonstrates significantly reduced catalytic activity for multiple substrates [11] [12]. This polymorphism exhibits highest prevalence in African populations (18%) compared to Caucasian and Asian populations (<1%), creating population-specific differences in oxidative metabolism capacity [13] [14]. The functional impact of CYP2C82 involves altered electron transfer kinetics and increased catalytic uncoupling, resulting in reduced substrate turnover and enhanced reactive oxygen species formation [11] [12].

The CYP2C83 variant presents a complex pharmacogenomic profile characterized by substrate-dependent functional effects [11] [12]. This polymorphism contains two amino acid substitutions (R139K and K399R) that collectively alter enzyme kinetics through disrupted interactions with cytochrome P450 reductase [11] [15]. For montelukast specifically, CYP2C83 demonstrates reduced catalytic efficiency compared to the wild-type enzyme, with studies indicating approximately 30% of normal activity for hydroxylation reactions [15] [12]. The mechanistic basis for this reduction involves altered first-electron transfer kinetics and increased catalytic uncoupling, resulting in enhanced hydrogen peroxide formation and reduced substrate metabolism [11] [12].

Population genetics studies reveal striking inter-ethnic variability in CYP2C8 polymorphism frequencies, with direct implications for montelukast oxidative metabolism [13] [14]. The CYP2C8*3 variant occurs at frequencies of approximately 13% in Caucasian populations but remains rare in African and Asian populations (<2%) [13] [14]. This distribution pattern creates population-specific differences in oxidative metabolism capacity, with potential implications for therapeutic dosing strategies and adverse event risk profiles [13] [14].

The CYP2C8*4 variant, characterized by an isoleucine to methionine substitution at position 264, demonstrates moderately reduced catalytic activity for most substrates [16] [14]. This polymorphism occurs at frequencies of approximately 7% in Caucasian populations but remains rare in other ethnic groups [16] [14]. The functional impact involves altered substrate binding affinity and reduced catalytic turnover, resulting in decreased clearance of CYP2C8 substrates [16] [14].

Table 3: Montelukast Dicyclohexylamine Metabolic Pathways and Genetic Influences

| Metabolic Pathway | Primary Enzyme | Metabolite Products | Contribution to Clearance | Genetic Influence |

|---|---|---|---|---|

| Direct Glucuronidation | UGT1A3 | Montelukast acyl-glucuronide (M1) | Major (>50%) | High (UGT1A3 variants) |

| Oxidative Hydroxylation | CYP2C8, CYP2C9 | Hydroxylated metabolites (M5R, M5S, M6) | Moderate (30-40%) | Moderate (CYP2C8 variants) |

| Sulfoxidation | CYP3A4 | Sulfoxide metabolites | Minor (10-20%) | Low (CYP3A4 variants) |

| Secondary Glucuronidation | UGT1A3 | Glucuronides of hydroxy metabolites | Minor (5-10%) | High (UGT1A3 variants) |

The clinical significance of CYP2C8 polymorphisms in montelukast metabolism extends beyond simple alterations in clearance parameters [1] [2]. Genetic variants affect the formation rates of specific metabolites, potentially altering the balance between different metabolic pathways and influencing the pharmacological profile of the parent compound [1] [2]. Individuals carrying reduced-function CYP2C8 variants may experience enhanced exposure to montelukast with correspondingly increased formation of glucuronide metabolites through compensatory UGT1A3 activity [1] [2].

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard